molecular formula C18H21ClN4O3S B2575658 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 370070-75-0

8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2575658
CAS No.: 370070-75-0
M. Wt: 408.9
InChI Key: LQOLEKMXIGUWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Hydroxylation: The hydroxyl group is introduced via hydrolysis or alcoholysis reactions.

    Thioether Formation: The sulfanyl group is incorporated through nucleophilic substitution reactions using thiols.

    Alkylation: The phenylpropyl and methyl groups are added through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the chloro group.

    Amines and Thiols: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural similarity to biologically active purines makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the inhibition of enzyme activity or the disruption of protein-protein interactions, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
  • 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(2-methyl-2-propenyl)purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

370070-75-0

Molecular Formula

C18H21ClN4O3S

Molecular Weight

408.9

IUPAC Name

8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C18H21ClN4O3S/c1-22-15-14(16(25)21-17(22)26)23(18(20-15)27-11-13(24)10-19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,24H,5,8-11H2,1H3,(H,21,25,26)

InChI Key

LQOLEKMXIGUWOA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CCCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.